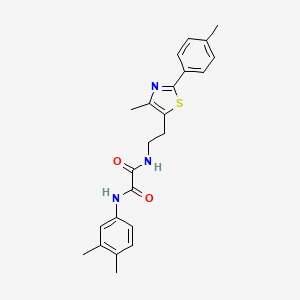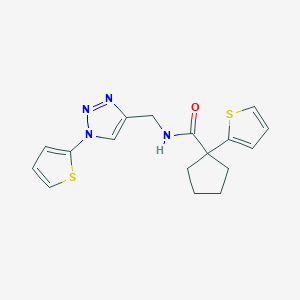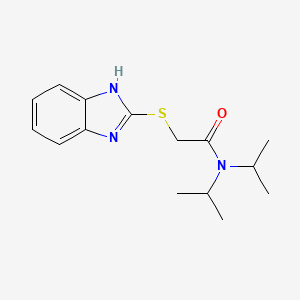![molecular formula C23H17Cl2N3S B2532693 4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole CAS No. 551920-96-8](/img/structure/B2532693.png)
4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic various biological substrates.
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of sulfonyl groups as a synthetic handle, as seen in the study of 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole, which provides a method for synthetic elaboration at the methylene position, leading to a range of products including monoalkylated and cyclic products . Similarly, the synthesis of 4-aryl(benzyl)sulfonyl-2-chloro-5-polyfluoroalkyl-1,2,3-triazoles demonstrates the incorporation of sulfonyl and chloro groups into the triazole ring . These methods could potentially be adapted for the synthesis of the compound , utilizing chlorophenyl and phenylethenyl groups as substituents.
Molecular Structure Analysis
The molecular structure of triazole derivatives can exhibit tautomerism, as shown in the study of 5-substituted 3-(2-hydroxyethylsulfanyl)-1H-1,2,4-triazoles . The preference for certain tautomeric forms is influenced by the nature of the substituents, which can also affect the overall molecular conformation and properties of the compound. The structure of the compound would likely be influenced by the electron-withdrawing chlorophenyl groups and the electron-donating phenylethenyl group, potentially favoring a specific tautomeric form.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions due to the reactivity of the triazole ring and its substituents. For instance, N-chlorotriazoles react with nucleophiles such as KCN and KF, forming potassium salts of the triazoles . The presence of chlorophenyl groups in the compound of interest suggests that it may also participate in similar reactions, with the potential to form new derivatives through nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are closely related to their molecular structure. Restricted rotation around substituent bridges, as evidenced in benzimidazole-triazole derivatives, can influence the NMR spectral properties and the stability of different conformers . The steric and electronic effects of the chlorophenyl and phenylethenyl substituents in the compound of interest would likely impact its physical properties, such as solubility and melting point, as well as its chemical reactivity.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
Compounds related to 4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole have demonstrated promising antimicrobial and antifungal activities. Research has shown that derivatives of 1,2,4-triazole, including those with substitutions similar to the compound , possess notable effectiveness against various microorganisms. For instance, certain derivatives have been highlighted for their good to moderate activities against tested microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Similarly, another study synthesized a series of fused 1,2,4-triazoles with a diphenylsulfone moiety and found that some compounds exhibited promising antimicrobial activities when screened against bacterial and fungal growth (Gabriela Laura Almajan et al., 2010).
Biological Activity and Structural Analysis
The biological activity of these compounds extends beyond their antimicrobial properties. Studies have also delved into the structural characteristics and biological relevance of triazole derivatives. For example, research has revealed that certain 1,2,4-triazole compounds display a well-defined molecular structure with specific dihedral angles between the constituent benzene rings, indicating their potential biological activity (Hanif et al., 2007). Furthermore, the crystal structure analysis and the investigation of intermolecular interactions have been a significant focus in the study of these compounds, providing insights into their biological interactions and potential applications (Al-Hourani et al., 2015).
Inhibition of Enzymes and Potential Therapeutic Uses
Notably, certain 1,2,4-triazole derivatives have been recognized for their enzyme inhibition properties, specifically targeting enzymes like lipase and α-glucosidase. This indicates potential therapeutic applications, particularly in treating conditions like diabetes. For instance, some synthesized compounds were found to exhibit potent inhibitory effects on these enzymes, even more effectively than certain standard treatments, suggesting their potential as new drug candidates for diseases such as type II diabetes (Aziz ur-Rehman et al., 2018).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3S/c24-19-11-13-20(14-12-19)28-22(15-10-17-6-2-1-3-7-17)26-27-23(28)29-16-18-8-4-5-9-21(18)25/h1-15H,16H2/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJPKMVNCMXMHV-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2532610.png)
![N-{[4-(4-fluorophenyl)-1H-imidazol-2-yl]methyl}prop-2-enamide](/img/structure/B2532612.png)

![3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532615.png)



![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methylbenzenecarboxylate](/img/structure/B2532622.png)
![6-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2532623.png)
![9,9-dimethyl-6-naphthalen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2532624.png)
![(E)-1-benzyl-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2532626.png)


